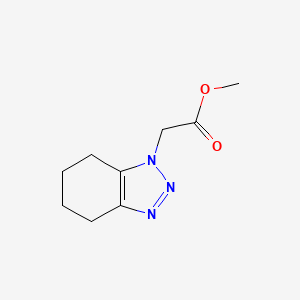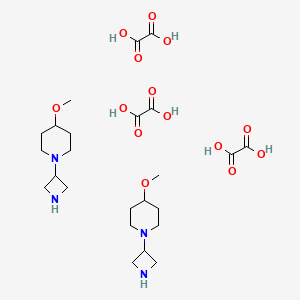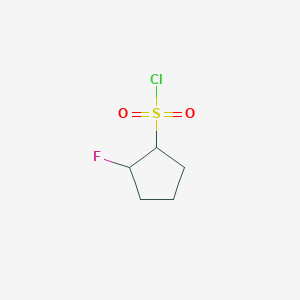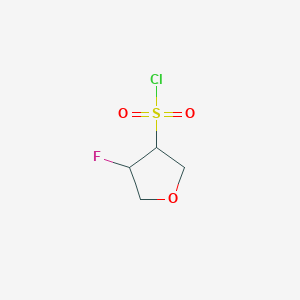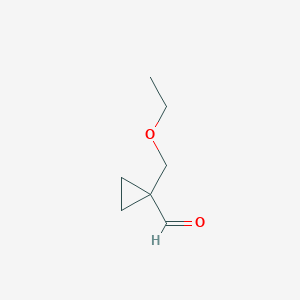
1-(Ethoxymethyl)cyclopropane-1-carbaldehyde
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “1-(Ethoxymethyl)cyclopropane-1-carbaldehyde” is based on its molecular formula, C7H12O2. The InChI code for this compound is 1S/C7H12O2/c1-2-10-5-7(3-4-7)6(8)9/h2-5H2,1H3 .Chemical Reactions Analysis
Cyclopropane compounds are known for their reactivity due to their highly strained nature . The specific chemical reactions involving “1-(Ethoxymethyl)cyclopropane-1-carbaldehyde” are not detailed in the sources I have access to.Applications De Recherche Scientifique
Stereoselective Synthesis and Cyclopropane Functionalization
Cyclopropane derivatives serve as pivotal intermediates in the stereoselective synthesis of complex molecular structures. For instance, the use of 1-alkenyl-1,1-heterobimetallic intermediates enables the production of cyclopropyl alcohol boronate esters, trisubstituted cyclopropanols, and disubstituted cyclobutanones with high diastereoselectivity. This method facilitates the creation of quercus lactones A and B, showcasing the compound's utility in generating structures with multiple stereocenters and functional groups (Hussain et al., 2009). Furthermore, cyclopropane carbaldehydes have been employed in TiX4-mediated Prins-type cyclization, leading to the efficient and stereoselective construction of hexahydrooxonines and octahydrocyclopenta[b]pyrans, demonstrating their versatility in ring expansion and cyclization reactions (Kumar, Dey, & Banerjee, 2018).
Asymmetric Synthesis and Chiral Molecule Production
The asymmetric cyclopropanation of alkenes, utilizing rhodium-catalyzed processes with 4-aryloxy-1-sulfonyl-1,2,3-triazoles, extends the range of donor/acceptor carbenes to include oxygen donor groups. This methodology highlights the synthesis of 1-phenoxycyclopropane-1-carbaldehydes, which underlines the adaptability of cyclopropane derivatives in creating enantioselective transformations and chiral molecules (Kubiak et al., 2022). Additionally, the development of versatile cis- and trans-dicarbon-substituted chiral cyclopropane units illustrates the cyclopropane ring's efficacy in confining the conformation of biologically active compounds, thereby enhancing their pharmacological profile (Kazuta, Matsuda, & Shuto, 2002).
Methodological Innovations in Organic Synthesis
Innovative methodologies utilizing cyclopropane derivatives have been developed for the synthesis of structurally complex and functionally diverse molecules. For example, the continuous-flow synthesis of cyclopropyl carbaldehydes and ketones from 2-hydroxycyclobutanones and aryl thiols demonstrates an efficient and scalable approach to producing these compounds under mild conditions. This technique underscores the cyclopropane derivatives' synthetic versatility and the feasibility of their selective oxidation to sulfoxide and sulfone derivatives (Moi et al., 2022).
Propriétés
IUPAC Name |
1-(ethoxymethyl)cyclopropane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-9-6-7(5-8)3-4-7/h5H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYYIYGCKQZCLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Ethoxymethyl)cyclopropane-1-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



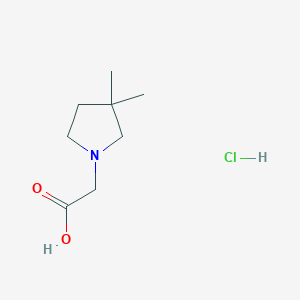
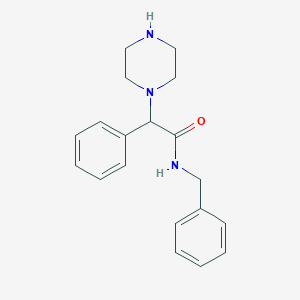
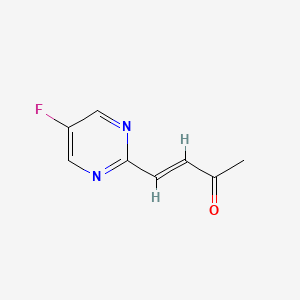
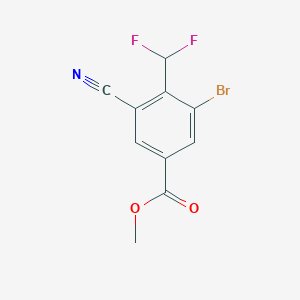
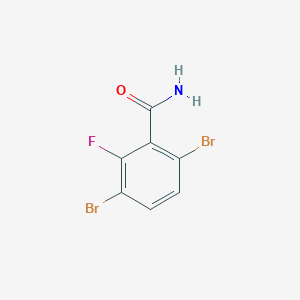
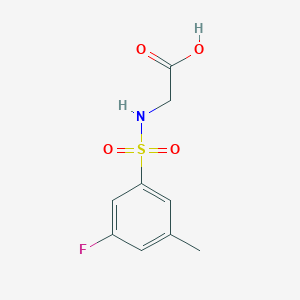
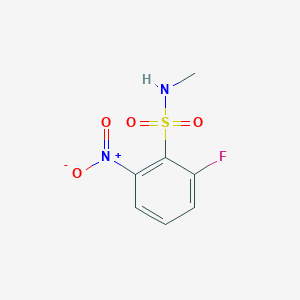
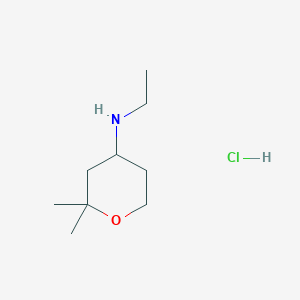
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol hydrochloride](/img/structure/B1448834.png)
![5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B1448835.png)
